Cas no 91678-74-9 (Pyrazine, 2-bromo-3,5-dimethyl-)

Pyrazine, 2-bromo-3,5-dimethyl- structure
91678-74-9 structure
Product Name:Pyrazine, 2-bromo-3,5-dimethyl-
CAS No:91678-74-9
MF:C6H7BrN2
MW:187.037180185318
MDL:MFCD18250493
CID:748109
PubChem ID:13319705
Update Time:2025-04-23

Pyrazine, 2-bromo-3,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Pyrazine, 2-bromo-3,5-dimethyl-
    • 2-bromo-3,5-dimethylpyrazine
    • D94813
    • DTXSID10536704
    • SCHEMBL10925625
    • BS-24759
    • 91678-74-9
    • AB73101
    • CS-0152793
    • DB-163926
    • MDL: MFCD18250493
    • Inchi: 1S/C6H7BrN2/c1-4-3-8-6(7)5(2)9-4/h3H,1-2H3
    • InChI Key: AGCIADOQTBDMMP-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=NC(C)=CN=1

Computed Properties

  • Exact Mass: 185.97926g/mol
  • Monoisotopic Mass: 185.97926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 97.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 25.8Ų

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Additional information on Pyrazine, 2-bromo-3,5-dimethyl-

Pyrazine, 2-bromo-3,5-dimethyl-

Pyrazine, a heterocyclic aromatic compound belonging to the family of six-membered rings with two nitrogen atoms at positions 1 and 2, has been a subject of extensive research in recent years. Among its numerous derivatives, 2-bromo-3,5-dimethyl-pyrazine stands out as an interesting compound due to its unique structural features and potential applications in various fields.

The substitution pattern of this compound, with a bromine atom at position 2 and methyl groups at positions 3 and 5, confers it distinct electronic and steric properties. These characteristics make it a valuable component in medicinal chemistry, where the precise positioning of substituents can significantly influence biological activity.

Recent studies have highlighted the role of pyrazine derivatives in drug discovery, particularly in the development of kinase inhibitors. The presence of bromine at position 2 introduces an electronegative group that can enhance the compound's ability to interact with target enzymes. Additionally, the methyl groups at positions 3 and 5 contribute to steric hindrance, which can be advantageous in optimizing enzyme selectivity.

One of the most promising applications of 2-bromo-3,5-dimethyl-pyrazine lies in its potential as a template for designing novel inhibitors against cancer-related kinases. For instance, researchers have explored its derivatives in targeting Aurora kinase, a key regulator in mitotic progression, and mTOR, a critical pathway in tumor growth and survival.

Furthermore, the compound's stability under physiological conditions makes it an attractive candidate for in vivo studies. Its relatively low molecular weight and hydrophilic properties facilitate good absorption and distribution profiles, which are essential attributes for any drug candidate.

Recent advancements in synthetic chemistry have also enabled the efficient synthesis of this compound and its derivatives. The use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of pyrazine-based compounds, making them more accessible for biological testing.

In conclusion, 2-bromo-3,5-dimethyl-pyrazine represents a valuable structure in the realm of medicinal chemistry. Its unique combination of electronic and steric properties positions it as a promising template for drug development, particularly in targeting key oncological pathways. As research continues to uncover new insights into its pharmacological profile, this compound is poised to contribute meaningfully to the advancement of personalized medicine.

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